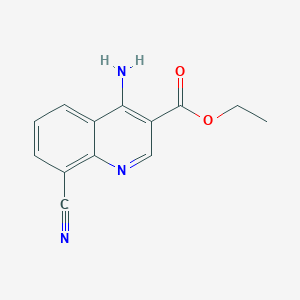

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-8-cyanoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)10-7-16-12-8(6-14)4-3-5-9(12)11(10)15/h3-5,7H,2H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBFHTFGHPLYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-8-cyanoquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-aminoquinoline-3-carboxylic acid with ethyl cyanoacetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different quinoline derivatives.

Substitution: The amino and cyano groups can participate in substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological properties .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: Ethyl 4-amino-8-cyanoquinoline-3-carboxylate serves as an important intermediate for synthesizing various quinoline derivatives. These derivatives are crucial for developing new materials and chemical processes.

2. Biology:

- Biological Activity: Research indicates that this compound exhibits potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for further pharmacological studies .

- Mechanism of Action: The compound can modulate the activity of specific enzymes and receptors, influencing various biological pathways. This property is particularly relevant in cancer research, where it may inhibit kinases involved in tumor growth .

3. Medicine:

- Therapeutic Potential: Ongoing studies are exploring the compound's efficacy as a therapeutic agent for various diseases, including cancer. Its selective inhibition of cancer cell proliferation suggests a promising avenue for drug development .

Case Studies

1. Antimicrobial Studies:

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated notable inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

2. Anticancer Activity:

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of several cancer cell lines while exhibiting minimal cytotoxic effects on normal cells. This selectivity suggests a favorable therapeutic window for further development .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Quinoline Derivatives

| Compound Name | Position 4 Substituent | Position 8 Substituent | Position 3 Substituent | CAS No. | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | Amino (-NH₂) | Cyano (-CN) | Ethyl ester | 1279209-02-7 | 241.25 |

| Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate | Hydroxyethylamino | Methyl (-CH₃) | Ethyl ester | 371142-83-5 | Not reported |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Hydroxyl (-OH) | Bromo (-Br) | Ethyl ester | 35975-57-6 | Not reported |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | Chloro (-Cl) | Nitro (-NO₂) | Ethyl ester | 131548-98-6 | Not reported |

| Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate | Methylamino (-NHCH₃) | Methyl (-CH₃) | Ethyl ester | 58038-66-7 | Not reported |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano (-CN) and nitro (-NO₂) groups at position 8 (in the target compound and Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, respectively) are electron-withdrawing, enhancing electrophilic reactivity.

- Biological Activity: The amino (-NH₂) group in the target compound may facilitate hydrogen bonding, a trait valuable in drug design. Analogous compounds, such as Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate, demonstrate bioactivity in medicinal chemistry studies .

Physicochemical Properties and Stability

Key Observations :

- Stability: The nitro (-NO₂) group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate may render it thermally unstable, necessitating precautions against heat and friction .

- Handling: The target compound’s cyano group warrants precautions against hydrolysis, as seen in its precautionary statements (e.g., P273: "Avoid release to the environment") .

Market and Commercial Availability

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Actively traded, with global production capacity concentrated in China and India .

- Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate: Emerging in medicinal chemistry pipelines, highlighting the versatility of quinoline scaffolds .

Biological Activity

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound has a complex structure characterized by a quinoline core, which is known for its biological significance. The presence of the cyano and amino groups contributes to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it can modulate the activity of protein kinases, which play a crucial role in cell signaling pathways associated with cancer and other diseases . Specifically, it has been shown to inhibit the action of certain growth factor receptor protein tyrosine kinases (PTKs), which are implicated in tumor growth and progression .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The compound's ability to inhibit PTK activity is particularly relevant for its potential use in cancer therapy .

Antimicrobial Properties

The compound also shows antimicrobial activity against various pathogens. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . The minimum inhibitory concentration (MIC) values indicate significant potency, comparable to standard antibiotics.

Antiviral and Antifungal Activities

In addition to its antibacterial effects, this compound has been investigated for antiviral and antifungal properties. Preliminary studies suggest that it may inhibit viral replication and fungal growth, although further research is needed to elucidate these effects fully .

Case Studies

- Anticancer Efficacy : A study involving the treatment of human breast cancer cells with this compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against breast cancer .

- Antimicrobial Testing : In a comparative analysis, the compound was tested against multiple bacterial strains, showing significant zones of inhibition, particularly against S. aureus, reinforcing its potential use in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Chlorine substitution | Moderate anticancer activity |

| Ethyl 4-amino-8-methylquinoline-3-carboxylate | Methyl group instead of cyano | Lower antimicrobial potency |

This comparison highlights how variations in substituents can significantly impact biological activity.

Research Applications

The compound holds promise not only as a therapeutic agent but also as a research tool in pharmacology. Its ability to inhibit specific kinases makes it valuable for studying signaling pathways involved in cancer and other diseases. Furthermore, it serves as an intermediate in synthesizing other biologically active quinoline derivatives.

Q & A

Basic Questions

Q. What are the key structural features of Ethyl 4-amino-8-cyanoquinoline-3-carboxylate that influence its reactivity and bioactivity?

- Methodological Answer : The compound’s quinoline core is substituted with an amino group at position 4, a cyano group at position 8, and an ethyl ester at position 3. These substituents modulate electronic properties (e.g., electron-withdrawing cyano groups enhance electrophilicity) and steric effects, influencing interactions with biological targets like enzymes or receptors. For example, the amino group at position 4 is critical for hydrogen bonding, while the cyano group enhances solubility and metabolic stability .

Q. What synthetic pathways are commonly used to prepare this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinoline backbone via Gould-Jacobs cyclization using diethyl ethoxymethylenemalonate and aniline derivatives.

- Step 2 : Selective functionalization: Introduction of the cyano group at position 8 via nucleophilic substitution (e.g., using KCN/CuCN) and amino group installation via Buchwald-Hartwig coupling or reduction of nitro intermediates .

- Step 3 : Esterification at position 3 using ethanol under acidic or enzymatic conditions.

Q. How do substituents on the quinoline ring affect the compound’s biological activity?

- Methodological Answer : Substituent position and electronic nature dictate activity. For example:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient coupling reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyano group incorporation .

- Temperature Control : Maintain 80–100°C during cyclization to avoid side-product formation .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol .

Q. How can contradictory bioactivity data across similar quinoline derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using molecular docking (e.g., AutoDock Vina) to identify binding affinity variations .

- Experimental Validation : Conduct dose-response assays (e.g., IC₅₀ determination) under standardized conditions to control for assay variability.

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in antimicrobial or anticancer activity .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from DCM/MeOH (1:1) to obtain diffraction-quality crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data if twinning or weak diffraction occurs .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bond modeling. For disordered cyano groups, use restraints (ISOR, DELU) .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against DNA gyrase using fluorescence-based ATPase assays .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in bacterial/mammalian cells .

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Determine binding kinetics to target proteins.

- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability.

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding .

- QSAR Models : Train models on datasets (e.g., ChEMBL) to correlate substituents with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.